molecular formula C26H26N4O3S B2466452 3-(4-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034352-82-2

3-(4-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2466452
CAS No.: 2034352-82-2
M. Wt: 474.58
InChI Key: KRNOOBOMUJFMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,2-d]pyrimidin-4(5H)-one class, a heterocyclic scaffold notable for its fused pyrrole-pyrimidine system. Key structural features include:

  • 2-((2-Oxo-2-(piperidin-1-yl)ethyl)thio) side chain: Introduces a thioether linkage and a piperidine moiety, which may influence solubility and receptor binding .
  • 7-Phenyl group: Contributes to steric bulk and modulates electronic properties of the core .

The compound’s synthesis likely involves multi-step heterocyclic condensation, as seen in analogous pyrrolo-pyrimidinone derivatives (e.g., coupling of pre-functionalized pyrrole and pyrimidine precursors) .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-33-20-12-10-19(11-13-20)30-25(32)24-23(21(16-27-24)18-8-4-2-5-9-18)28-26(30)34-17-22(31)29-14-6-3-7-15-29/h2,4-5,8-13,16,27H,3,6-7,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNOOBOMUJFMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer, antimicrobial, and neurological effects.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N4O5C_{25}H_{24}N_{4}O_{5}, with a molecular weight of approximately 460.48 g/mol. The structural features include a pyrrolo[3,2-d]pyrimidinone core, which is modified by various functional groups that may contribute to its biological activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays have shown cytotoxic effects against various cancer cell lines, including breast cancer (T47D) and cervical cancer (HeLa) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
T47D15.2Apoptosis induction
HeLa12.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it is effective at low concentrations.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00

Neurological Effects

Emerging research indicates that this compound may act as a positive allosteric modulator of metabotropic glutamate receptors (mGluR). This action suggests potential therapeutic applications in treating neurological disorders such as schizophrenia and anxiety.

Case Study: Neurological Modulation
A recent study evaluated the effects of the compound on mGluR2 in vitro, revealing an effective concentration (EC50) of approximately 98 nM, indicating strong modulatory activity.

Mechanistic Insights

The biological activities of this compound are likely attributed to its ability to interact with specific molecular targets within cells. The presence of the piperidine moiety is thought to enhance binding affinity to receptor sites involved in cell signaling pathways pertinent to cancer progression and microbial resistance.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidinones, including compounds similar to the target compound, exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of pyridopyrimidines that showed promising activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4–20 μmol L1^{-1} . Compounds with similar structural motifs demonstrated comparable or enhanced efficacy against resistant bacterial strains compared to standard antibiotics like cefotaxime.

CompoundMIC (μmol L1^{-1})Activity
Compound 7a6–12Equivalent to cefotaxime against Bacillus subtilis
Compound 9d4–10Exceptional activity against all tested bacteria

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that certain derivatives exhibit significant cytotoxic effects on various cancer cell lines. For example, compounds derived from pyrrolo[2,1-b][1,3]benzothiazole structures have demonstrated IC5050 values ranging from 3.04 to 10.20 μmol L1^{-1}, indicating their potential as effective anticancer agents . The presence of specific functional groups appears to enhance their activity against tumor cells.

Dopamine Transporter Inhibition

Compounds structurally related to the target compound have shown high affinity for dopamine transporters (DAT), which are crucial in the treatment of neuropsychiatric disorders such as depression and schizophrenia. A study on piperidine derivatives indicated that modifications in their structure could lead to increased potency and selectivity for DAT inhibition . This suggests that the target compound may also possess similar neuropharmacological properties.

Potential Therapeutics for Neurological Disorders

Given its structural features, the compound may serve as a lead for developing therapeutics targeting various neurological conditions. The modulation of neurotransmitter systems through such compounds could provide new avenues for treatment strategies in disorders characterized by dysregulated dopamine signaling.

Synthesis and Characterization

The synthesis of compounds like 3-(4-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step reactions that incorporate key functional groups essential for biological activity. The characterization of these compounds is crucial for confirming their structure and purity, often employing techniques such as NMR spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Thioether Oxidation Reactions

The sulfide (-S-) group in the (2-oxo-2-(piperidin-1-yl)ethyl)thio moiety undergoes oxidation under controlled conditions:

  • Oxidation to sulfoxide : Achieved using hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

  • Oxidation to sulfone : Requires stronger oxidants like oxone (potassium peroxymonosulfate) in aqueous acetone or trifluoroacetic acid (TFA).

Example Reaction :

Compound+H2O2CH2Cl2,0CSulfoxide derivative(Yield: 75–85%)[4]\text{Compound} + \text{H}_2\text{O}_2 \xrightarrow{\text{CH}_2\text{Cl}_2, 0^\circ\text{C}} \text{Sulfoxide derivative} \quad (\text{Yield: 75–85\%})[4]

Nucleophilic Substitution at the Thioether Group

The thioether sulfur acts as a nucleophile in displacement reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) using potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) as a base.

  • Arylation : Couples with aryl halides via copper-catalyzed Ullmann-type reactions .

Representative Conditions :

SubstrateReagentCatalyst/BaseSolventYield
Methyl iodideK<sub>2</sub>CO<sub>3</sub>NoneDMF60–70%
4-BromobenzonitrileCuI, L-ProlineK<sub>3</sub>PO<sub>4</sub>DMSO55%

Hydrolysis of the 2-Oxopiperidinyl Group

The 2-oxopiperidine moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H<sub>2</sub>O/EtOH, reflux): Cleaves the lactam ring to form a primary amine intermediate .

  • Basic hydrolysis (NaOH, H<sub>2</sub>O/THF): Yields a carboxylic acid derivative.

Mechanistic Pathway :

LactamHClNH2(CH2)4COOH(Yield: 80–90%)[6]\text{Lactam} \xrightarrow{\text{HCl}} \text{NH}_2-\text{(CH}_2\text{)}_4-\text{COOH} \quad (\text{Yield: 80–90\%})[6]

Functionalization of the Pyrrolo[3,2-d]pyrimidinone Core

The electron-rich pyrrolo-pyrimidine system participates in electrophilic substitutions:

  • Nitration : Occurs at the C5 position using nitric acid (HNO<sub>3</sub>)/sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) at 0°C .

  • Halogenation : Bromine (Br<sub>2</sub>) in acetic acid selectively substitutes the C6 position .

Key Observation :
The 7-phenyl group directs electrophiles to the C5 and C6 positions due to steric and electronic effects .

Cross-Coupling Reactions

The aryl groups (4-methoxyphenyl, phenyl) enable palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids using Pd(PPh<sub>3</sub>)<sub>4</sub> and Na<sub>2</sub>CO<sub>3</sub> in toluene/ethanol .

  • Buchwald-Hartwig Amination : Introduces amines at the C2 position with Pd<sub>2</sub>(dba)<sub>3</sub> and Xantphos .

Example Application :

Compound+PhB(OH)2Pd(PPh3)4Biaryl derivative(Yield: 65%)[2]\text{Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl derivative} \quad (\text{Yield: 65\%})[2]

Ring-Opening Reactions

Under reductive conditions, the pyrrolo-pyrimidinone ring can be modified:

  • Hydrogenation (H<sub>2</sub>, Pd/C): Reduces the double bond in the dihydropyrimidinone ring without affecting the thioether.

  • Acid-mediated rearrangement : Forms fused quinazoline derivatives in TFA.

Interaction with Biological Nucleophiles

In pharmacological contexts, the compound reacts with cysteine residues in enzymes:

  • Thiol-disulfide exchange : Forms covalent adducts with glutathione (GSH) in vitro, impacting its metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Reference
Target Compound Pyrrolo[3,2-d]pyrimidin-4(5H)-one 3-(4-Methoxyphenyl), 7-phenyl, 2-(piperidinyl-thioethyl) -
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 4-Pyrrolidinyl, 5-(4-chlorophenyl), 7-(4-methylphenyl)
3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methyl-1,4,5,6,7,8-hexahydro-1H-pyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidin-7(4H)-one 3-(Trifluoromethylphenyl), 5-methylhexahydropyrimidine
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidin-5-one 4-Piperidinylphenyl, 2-thioxo

Key Observations :

  • Core Flexibility: The pyrrolo-pyrimidinone core allows diverse substitutions at positions 2, 3, and 7, enabling tailored physicochemical and pharmacological properties.
  • Electron-Withdrawing vs.
Substituent Effects on Physicochemical Properties
  • Piperidine vs. Pyrrolidine : The target compound’s piperidine moiety (6-membered ring) may confer greater conformational flexibility compared to pyrrolidine (5-membered) in , influencing solubility and membrane permeability .
  • Aromatic Substituents : The 7-phenyl group in the target compound increases steric hindrance compared to smaller substituents (e.g., methyl in ), possibly reducing off-target binding .

Research Findings and Implications

  • Drug-Likeness: Computational studies on the chromeno-pyrimidinone analog () suggest favorable oral bioavailability (LogP ~2.5, TPSA ~70 Ų), a benchmark for the target compound’s optimization.
  • Structural Insights: X-ray crystallography of ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () reveals planar pyrrolo-pyrimidinone cores with minimal puckering (amplitude <0.1 Å), critical for maintaining π-stacking interactions.

Q & A

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and stability?

  • Methodological Answer :
  • Computational Analysis : Use Gaussian or ORCA to calculate HOMO-LUMO gaps and electrostatic potential maps, identifying reactive sites prone to oxidation or hydrolysis .
  • Accelerated Stability Testing : Store the compound under stress conditions (40°C/75% RH) and monitor degradation via HPLC to correlate substituent effects (e.g., methoxy vs. ethoxy) with shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.